molecular formula C15H14N2O3 B2810153 4-[(4-acetamidophenyl)amino]benzoic Acid CAS No. 852927-26-5

4-[(4-acetamidophenyl)amino]benzoic Acid

Cat. No.: B2810153
CAS No.: 852927-26-5
M. Wt: 270.288
InChI Key: UZRUQIVUVVRMNN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-[(4-acetamidophenyl)amino]benzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in folate metabolism, such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . These interactions are crucial for the synthesis of folic acid, a vital nutrient for many organisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the Wnt/β-Catenin signaling pathway, which is essential for cell growth and development . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote healthy metabolic activity. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, this compound can be metabolized by N-acetylation or conjugation with glycine in the liver to produce 4-aminohippuric acid . These metabolic processes are essential for the compound’s excretion and overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its activity and function, as it ensures that it interacts with the appropriate biomolecules and enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-acetamidophenyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with acetic anhydride to form the acetamidophenyl derivative. The reaction conditions generally include:

    Reagents: 4-aminobenzoic acid, acetic anhydride

    Solvent: Anhydrous conditions

    Temperature: Room temperature to moderate heating

    Catalyst: Acid catalyst (e.g., sulfuric acid)

The reaction proceeds through the acetylation of the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Acetamidophenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and aminated compounds .

Scientific Research Applications

4-[(4-Acetamidophenyl)amino]benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Acetamidophenyl)amino]benzoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of an acetamidophenyl group with an amino benzoic acid moiety provides distinct properties that are not found in its similar compounds .

Properties

IUPAC Name

4-(4-acetamidoanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUQIVUVVRMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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